1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone
Description
1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-4-9-24-11-14(23)21-5-7-22(8-6-21)16-13-10-17-20(3)15(13)18-12(2)19-16/h10H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKRTUMZYLDTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCN(CC1)C2=NC(=NC3=C2C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and propoxyethanone moieties. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is used in biological assays to study its effects on various cell lines and to investigate its potential as a therapeutic agent.
Medicine: Research has shown that this compound exhibits promising anticancer activity, making it a candidate for further development in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition of CDK2 is achieved through the binding of the compound to the active site of the enzyme, preventing its interaction with substrates necessary for cell cycle progression .
Comparison with Similar Compounds
Similar compounds to 1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-bromoprop-2-en-1-one
- 4-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-enenitrile These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and selectivity. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent CDK2 inhibitory activity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
